molecular formula C6H6ClN3O2 B2445860 Methyl 5-amino-6-chloropyrazine-2-carboxylate CAS No. 1378678-66-0

Methyl 5-amino-6-chloropyrazine-2-carboxylate

Cat. No.: B2445860
CAS No.: 1378678-66-0
M. Wt: 187.58
InChI Key: AQUAJYXEOSIWJF-UHFFFAOYSA-N
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Description

Methyl 5-amino-6-chloropyrazine-2-carboxylate is an organic compound with the molecular formula C6H6ClN3O2 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of an amino group at the 5-position, a chlorine atom at the 6-position, and a methyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-6-chloropyrazine-2-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 5-amino-6-chloropyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-6-chloropyrazine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form hydrazine derivatives.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents such as sodium borohydride are used under controlled conditions.

    Ester Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrazine derivatives.

    Oxidation and Reduction Reactions: Formation of nitro or hydrazine derivatives.

    Ester Hydrolysis: Formation of 5-amino-6-chloropyrazine-2-carboxylic acid.

Scientific Research Applications

Methyl 5-amino-6-chloropyrazine-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.

    Biology: Investigated for its potential as a building block in the design of biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-amino-6-chloropyrazine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and chlorine groups can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloropyrazine-2-carboxylate: Lacks the amino group at the 5-position.

    Methyl 5-amino-2-pyrazinecarboxylate: Lacks the chlorine atom at the 6-position.

    5-Amino-6-chloropyrazine-2-carboxylic acid: Lacks the methyl ester group.

Uniqueness

Methyl 5-amino-6-chloropyrazine-2-carboxylate is unique due to the combination of functional groups present on the pyrazine ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Biological Activity

Methyl 5-amino-6-chloropyrazine-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is a pyrazine derivative characterized by the presence of amino and chloro substituents. It has been investigated for various biological applications, including its role as a building block in the synthesis of more complex biologically active molecules.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, leading to altered metabolic pathways.
  • Receptor Modulation : It could act on various receptors, affecting signaling pathways that control cell growth and apoptosis.
  • Antimicrobial Activity : The compound has shown potential against various pathogens, including mycobacteria and fungi, through mechanisms such as disrupting cell membrane integrity or inhibiting essential metabolic functions .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against several pathogens:

Pathogen Activity MIC (µg/mL)
Mycobacterium tuberculosisSignificant inhibition6.25
Trichophyton mentagrophytesModerate antifungal activity15.62
Staphylococcus aureusLimited antibacterial activity>100

The minimal inhibitory concentration (MIC) values indicate that the compound is particularly effective against Mycobacterium tuberculosis, comparable to established treatments like pyrazinamide .

Anticancer Activity

Research has also suggested potential anticancer properties, with studies indicating that this compound may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways and enzyme activities .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents can significantly affect its lipophilicity, binding affinity, and overall potency:

Substituent Effect on Activity
Amino GroupEnhances interaction with targets
Chlorine AtomModulates lipophilicity and potency
Methyl EsterInfluences solubility and absorption

Studies have shown that modifications to the pyrazine ring can lead to compounds with enhanced antimicrobial properties .

Case Studies

  • Antimycobacterial Activity Study : A study evaluated a series of pyrazine derivatives, including this compound, for their antimycobacterial activity. The results demonstrated that this compound exhibited one of the lowest MICs against M. tuberculosis, highlighting its potential as a lead compound in drug development .
  • Antifungal Evaluation : In vitro tests against various fungal strains revealed that while this compound showed moderate activity against Trichophyton mentagrophytes, further structural modifications could enhance its efficacy .

Properties

IUPAC Name

methyl 5-amino-6-chloropyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-12-6(11)3-2-9-5(8)4(7)10-3/h2H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUAJYXEOSIWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C(=N1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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